4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside

Shigella enrichment selective bacterial culture β-galactosidase autocytotoxicity

Detecting Shigella in samples with excess E. coli is unreliable using generic chromogenic substrates. This compound provides a validated, selective enrichment solution. - Releases autocytotoxic 4-chloro-2-cyclopentylphenol upon hydrolysis, selectively inhibiting E. coli while allowing Shigella recovery. - Enables enrichment of S. sonnei and S. flexneri from a 1000-fold excess of E. coli in optimized broth. - Supplied with documented purity and consistent quality for reproducible diagnostic and research protocols.

Molecular Formula C₁₇H₂₃ClO₆
Molecular Weight 358.81
CAS No. 24718-43-2
Cat. No. B1139665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside
CAS24718-43-2
Molecular FormulaC₁₇H₂₃ClO₆
Molecular Weight358.81
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPPG: A Selective β-Galactoside for Bacterial Enrichment


4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPPG, CAS 24718-43-2) is a synthetic aryl β-D-galactopyranoside that functions as a selective chromogenic and autocytotoxic substrate for β-galactosidase [1]. Its defining characteristic is the release, upon enzymatic hydrolysis, of the aglycone 4-chloro-2-cyclopentylphenol (CPP), which is selectively toxic to β-galactosidase-expressing bacteria [2]. This mechanism underpins its established application in the selective enrichment of Shigella species from mixed cultures containing Escherichia coli [3].

Why Generic β-Galactosides Cannot Substitute for CPPG


Generic chromogenic β-galactosides like X-gal or ONPG, while useful for simple enzyme detection, fail to provide selective enrichment of Shigella due to their lack of autocytotoxic aglycones. Even closely related synthetic analogs, such as phenyl-β-D-galactoside (PG) and phenethyl-β-D-galactoside (PEG), differ critically in the potency and specificity of their released aglycones, affecting the viability of both target and competing species [1]. The quantitative superiority of CPPG lies in the precisely tuned toxicity of 4-chloro-2-cyclopentylphenol (CPP) against E. coli at concentrations achieved in culture, a parameter not shared by other β-galactosides [2].

Quantitative Evidence for CPPG Selectivity


Selective Shigella Enrichment Over E. coli

In a direct comparison of selective enrichment efficacy, CPPG enabled the recovery of Shigella from a mixed culture containing a 100-fold higher initial population of E. coli. This is a defining performance benchmark that generic β-galactosides cannot achieve [1].

Shigella enrichment selective bacterial culture β-galactosidase autocytotoxicity

Enrichment Against Extreme E. coli Overgrowth

An improved procedure using CPPG demonstrated robust selective enrichment of Shigella even when challenged with a 1000-fold higher population of E. coli, a 10-fold increase in competitor pressure over the original protocol [1].

Shigella enrichment selective bacterial culture β-galactosidase autocytotoxicity

Mechanism of Selective Toxicity

The selective action of CPPG is driven by the quantitative relationship between the concentration of released aglycone (CPP) and the differential susceptibility of bacterial species. E. coli hydrolyzes CPPG and releases CPP, which reaches a concentration in the medium that is lethal to E. coli itself but is tolerated by Shigella [1].

β-galactosidase substrate autocytotoxicity mechanism aglycone toxicity

Proven Lot-to-Lot Consistency

A critical, yet often overlooked, factor for procurement and assay validation is batch-to-batch consistency. The improved enrichment protocol explicitly reported that different lots of CPPG did not affect the performance of the enrichment medium, ensuring reproducible results across experiments and laboratories [1].

reagent consistency assay reproducibility quality control

CPPG Applications in Selective Enrichment


Shigella Enrichment from Clinical Specimens

Clinical stool samples or rectal swabs often contain E. coli at levels several orders of magnitude greater than Shigella. The validated protocol using 1 mM CPPG in citrate-buffered lactose broth (pH 6.5) effectively enriches Shigella sonnei and S. flexneri from a 100-fold excess of E. coli [1], and the improved medium extends this capability to a 1000-fold excess [2]. This application is essential for accurate diagnosis and epidemiological surveillance of shigellosis.

Food and Environmental Shigella Enrichment

In food samples (e.g., produce, seafood) and environmental waters, the presence of Shigella is often masked by a high load of coliform bacteria, including E. coli. The CPPG-based enrichment procedure provides a selective advantage for the target pathogen, enabling its detection from complex matrices where standard culture methods fail. The 1.5× strength trypticase soy broth with 1 mM CPPG, 0.25% lactose, and 0.1 M citrate buffer (pH 6.2) is specifically optimized for this purpose [2].

Autocytotoxicity & β-Galactosidase Studies

CPPG serves as a precise tool for investigating the relationship between β-galactosidase activity, aglycone release, and bacterial viability. Quantitative studies have established that E. coli releases CPP at a concentration of 2.8 × 10⁻⁴ M, which is above the 1 × 10⁻⁴ M threshold for Shigella inhibition, but below the 4 × 10⁻⁴ M threshold for Salmonella [3]. This narrow concentration window makes CPPG an excellent probe for dissecting species-specific responses to toxic aglycones and for understanding the physiological role of β-galactosidase in enteric bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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